3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile
Overview
Description
3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and PET Imaging
"3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile" and its derivatives have been explored for their potential in radiolabeling and imaging applications. Yuan et al. (2016) synthesized an ^18F-labeled derivative for positron emission tomography (PET) imaging targeting the AMPA receptor. The radiotracer demonstrated good brain uptake in mice, suggesting its utility for in vivo brain imaging and neuroscience research (Yuan, Jones, Vasdev, & Liang, 2016).
Antibacterial and Antifungal Activities
Compounds structurally related to "this compound" have been evaluated for their antibacterial and antifungal properties. Mistry and Desai (2006) investigated the pharmacological activities of nitrogen and sulfur-containing heterocyclic compounds, revealing their potential in combating microbial infections (Mistry & Desai, 2006).
Anticancer Properties
Research into the anticancer potential of compounds with a similar scaffold to "this compound" has shown promising results. Khalil, Berghot, and Gouda (2009) synthesized new heterocycles incorporating the phthalazine moiety, which exhibited significant antibacterial activity, indicating their potential as anticancer agents (Khalil, Berghot, & Gouda, 2009).
Anticonvulsant Activity
The design and synthesis of derivatives related to "this compound" have been targeted for their potential anticonvulsant activity. Madaiah et al. (2013) synthesized new derivatives and evaluated their pharmacological activities, finding several compounds with significant protective effects on seizures, highlighting the therapeutic potential of these compounds in treating epilepsy (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2013).
Enzyme Inhibition for Diabetes Management
Natural compounds structurally related to "this compound" have been explored for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors, a key target in diabetes management. Istrate and Crisan (2022) identified several natural products as potential DPP-4 inhibitors through in silico studies, underscoring the importance of such compounds in developing new diabetes treatments (Istrate & Crisan, 2022).
Properties
IUPAC Name |
3-[(3-aminoazetidin-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-5-9-2-1-3-10(4-9)6-14-7-11(13)8-14/h1-4,11H,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXQORXGZFBYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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